molecular formula C7H8BFN2O3 B594939 (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 1217500-73-6

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Cat. No. B594939
CAS RN: 1217500-73-6
M. Wt: 197.96
InChI Key: CXBZQIYJKSUQQQ-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-73-6 . It has a molecular weight of 197.96 and its IUPAC name is 3-fluoro-5-(hydrazinocarbonyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BFN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) . This indicates the molecular structure of the compound.

Scientific Research Applications

Electrochemical Biosensors

Phenylboronic acids (PBAs) and their derivatives, like “(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid”, have been pivotal in developing electrochemical biosensors. These compounds selectively bind 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media, making them excellent for constructing glucose sensors due to this selective binding. PBA-modified electrodes have been explored for voltammetric and potentiometric glucose sensors, showcasing their potential for non-enzymatic glucose monitoring and glycoprotein detection, including glycated hemoglobin (HbA1c), avidin, and serum albumin, due to their selective binding capabilities. Such sensors offer promising alternatives for monitoring blood glucose levels over extended periods without relying on enzyme-based detection methods, indicating a significant advancement in diabetes management and research (Anzai, 2016).

Anticancer Research

Cinnamic acid derivatives, structurally related to phenylboronic acids, have garnered attention for their antitumor properties. These compounds, which include functional groups akin to those in “this compound”, exhibit a range of reactive sites that have been exploited in medicinal research for their anticancer potentials. Over the past two decades, a variety of cinnamoyl derivatives have been explored for their antitumor efficacy, underscoring the underutilized potential of such derivatives in anticancer research. This area of study highlights the chemical versatility and potential therapeutic applications of boronic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).

Advanced Materials Design

The design and discovery of boronic acid drugs have seen a significant increase, partly due to their unique properties, such as enhancing drug potency or improving pharmacokinetic profiles. The Food and Drug Administration (FDA) has approved several boronic acid drugs, with more in clinical trials, indicating the growing importance of boronic acids in drug discovery and development. This research area explores the various rationalizations for boronic acid incorporation into medicinal chemistry, highlighting the potential benefits and encouraging the consideration of boronic acids in future drug discovery endeavors. The versatility and beneficial properties of boronic acids, including those similar to “this compound”, underscore their potential in creating more effective pharmaceuticals (Plescia & Moitessier, 2020).

Mechanism of Action

properties

IUPAC Name

[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBZQIYJKSUQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675138
Record name [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-73-6
Record name [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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